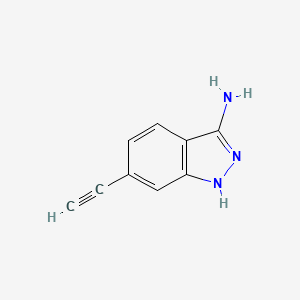
6-Ethynyl-1H-indazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethynyl-1H-indazol-3-amine is a chemical compound belonging to the indazole family, characterized by its unique structure that includes an ethynyl group attached to the indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-ethynyl-1H-indazol-3-amine typically involves multiple steps, starting with the preparation of the indazole core. One common method is the cyclization of o-aminobenzonitrile derivatives under acidic conditions to form the indazole ring. Subsequent functionalization introduces the ethynyl group at the 6-position.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 6-Ethynyl-1H-indazol-3-amine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form ethynyl derivatives.
Reduction: Reduction reactions can be performed to modify the indazole core.
Substitution: The compound can participate in nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromium(VI) oxide.
Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst.
Substitution reactions often involve nucleophiles like alkyl halides or amines.
Major Products Formed: The major products from these reactions include various substituted indazoles and ethynyl derivatives, which can be further utilized in different applications.
Scientific Research Applications
6-Ethynyl-1H-indazol-3-amine has shown promise in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in drug development, particularly in targeting specific diseases.
Industry: Its unique properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 6-ethynyl-1H-indazol-3-amine exerts its effects involves interactions with molecular targets and pathways. For example, in anticancer applications, the compound may inhibit specific enzymes or receptors involved in cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
1H-indazole-3-amine
6-aminobenzimidazole
1H-indazole-6-amine
Properties
Molecular Formula |
C9H7N3 |
|---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
6-ethynyl-1H-indazol-3-amine |
InChI |
InChI=1S/C9H7N3/c1-2-6-3-4-7-8(5-6)11-12-9(7)10/h1,3-5H,(H3,10,11,12) |
InChI Key |
BKQIAVFQXSTVQN-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC2=C(C=C1)C(=NN2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


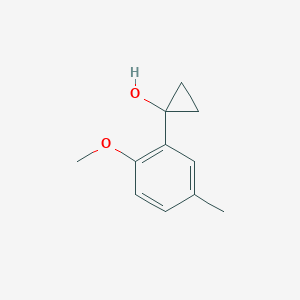
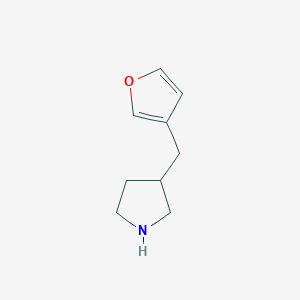

![2,2-Difluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B15319292.png)
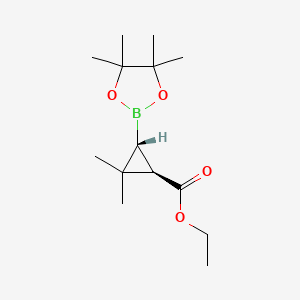
![2-[(Tert-butoxy)carbonyl]-3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylicacid](/img/structure/B15319302.png)
![2-[2-(Trifluoromethyl)phenyl]ethanethioamide](/img/structure/B15319307.png)

![1-[(Tert-butoxy)carbonyl]-3-[(2-chlorothiophen-3-yl)methyl]azetidine-3-carboxylicacid](/img/structure/B15319317.png)
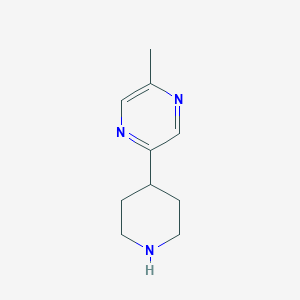
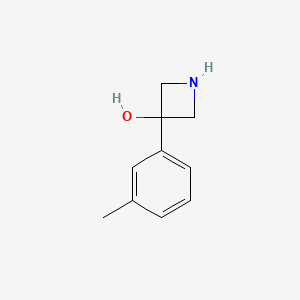
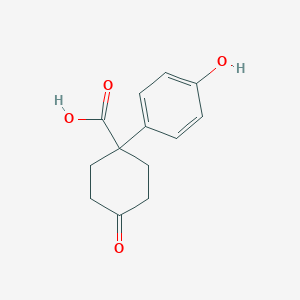
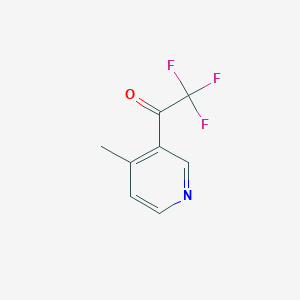
![2-({Methyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B15319343.png)
